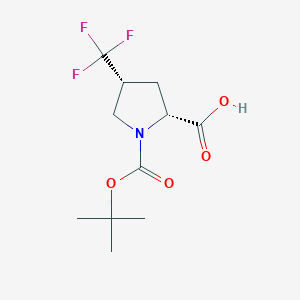

(2R,4R)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Beschreibung

(2R,4R)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS: 497103-78-3) is a chiral pyrrolidine derivative featuring a trifluoromethyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₁H₁₆F₃NO₄, with a molecular weight of 283.24 g/mol . This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, including SARS-CoV-2 antiviral candidates like I缤Zatrelvir . The stereochemistry (2R,4R) is critical for its biological activity, as it influences binding affinity to target enzymes .

Eigenschaften

IUPAC Name |

(2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-6(11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIYKPXMNWXZQH-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under specific conditions.

Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

Final Steps: The final steps involve purification and characterization of the compound using techniques such as chromatography and spectroscopy.

Industrial Production Methods

Industrial production of (2R,4R)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4R)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the Boc-protected amine.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(2R,4R)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor for the synthesis of biologically active compounds.

Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2R,4R)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with analogs that share the pyrrolidine backbone, Boc protection at the 1-position, and diverse substituents at the 4-position. Differences in substituents and stereochemistry significantly alter physicochemical properties, synthetic routes, and applications.

Substituent Variations at the 4-Position

Table 1: Structural and Molecular Comparison

Key Observations :

- Trifluoromethyl vs. Benzyl Groups : The trifluoromethyl group enhances metabolic stability and lipophilicity compared to benzyl derivatives, making the target compound more suitable for CNS-targeting drugs .

- Stereochemical Impact : The (2R,4R) configuration in the target compound contrasts with (2S,4R) analogs (e.g., 4-fluorobenzyl derivative), which exhibit distinct biological activities due to altered enzyme-binding conformations .

- Synthetic Utility : Compounds with alkoxy substituents (e.g., but-3-en-1-yloxy) are often intermediates in ring-closing metathesis reactions for macrocyclic peptide synthesis .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

Key Findings :

- The trifluoromethyl group in the target compound reduces aqueous solubility compared to the 4-fluoro analog (1.20 mg/mL vs. 0.15 mg/mL), but improves protease inhibition potency .

- The 4-methoxymethyl derivative exhibits higher solubility due to the polar ether group, favoring formulations for oral bioavailability .

Biologische Aktivität

(2R,4R)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid, with the CAS number 497103-78-3, is a compound of significant interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group. The presence of these functional groups may influence its biological activity, particularly in terms of interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | (2R,4R)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid |

| Molecular Formula | |

| Molecular Weight | 283.24 g/mol |

| Purity | 95% |

| Physical Form | White to Yellow Solid |

The biological activity of (2R,4R)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid has been investigated in various studies. While specific data directly correlating this compound to biological effects is limited, similar pyrrolidine derivatives have exhibited promising activities as enzyme inhibitors and receptor modulators.

Potential Biological Activities

- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit enzymes involved in metabolic pathways.

- Anticancer Activity : Some derivatives have been explored as potential anticancer agents due to their ability to modulate signaling pathways.

- Antimicrobial Properties : There is evidence suggesting that certain pyrrolidine derivatives possess antimicrobial activity.

Case Studies and Research Findings

A study focusing on pyrrolidine derivatives highlighted the potential of compounds like (2R,4R)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid as inhibitors against specific targets related to cancer therapy. For instance:

-

In Vitro Studies : Compounds structurally similar to (2R,4R)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid were tested for their ability to inhibit PD-L1 interactions, which are crucial in cancer immunotherapy.

- Example Results :

- Compound A showed an IC50 of 50 nM against PD-L1.

- Compound B demonstrated enhanced binding affinity compared to known inhibitors.

- Example Results :

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of (2R,4R)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is essential for evaluating its therapeutic potential. Preliminary assessments indicate:

- Absorption : The compound may exhibit moderate absorption characteristics due to its lipophilicity influenced by the trifluoromethyl group.

- Metabolism : Likely metabolized via hepatic pathways common for similar compounds.

- Toxicity : Early safety profiles suggest irritant properties; however, detailed toxicological studies are necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.